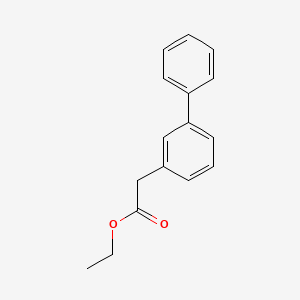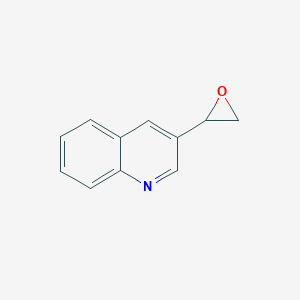
3-(Oxiran-2-yl)quinoline
Overview
Description
3-(Oxiran-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an oxirane (epoxide) group. This compound is of significant interest due to its unique chemical structure, which combines the properties of both quinoline and epoxide groups. Quinoline is known for its wide range of biological activities, while the epoxide group is highly reactive, making this compound a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzaldehyde with an epoxide precursor in the presence of a catalyst. This reaction can be carried out under reflux conditions with solvents such as ethanol or acetonitrile. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of greener solvents and catalysts. These methods aim to reduce the environmental impact and improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under mild conditions.
Major Products: The major products formed from these reactions include diols, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Oxiran-2-yl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its quinoline core, this compound exhibits various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-yl)quinoline involves its interaction with molecular targets through its quinoline and epoxide groups. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and causing oxidative stress, which is particularly relevant in its anticancer activity. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. These interactions disrupt cellular processes and contribute to the compound’s biological effects.
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Epoxides: Compounds with a reactive three-membered ring structure, used in various chemical reactions.
Quinoline Derivatives: Compounds such as chloroquine, quinine, and mefloquine, which are known for their antimalarial and other pharmacological activities.
Uniqueness: 3-(Oxiran-2-yl)quinoline is unique due to the combination of the quinoline and epoxide functionalities in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Properties
IUPAC Name |
3-(oxiran-2-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10-8(3-1)5-9(6-12-10)11-7-13-11/h1-6,11H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDQKNMMKCUZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500591 | |
| Record name | 3-(Oxiran-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-98-1 | |
| Record name | 3-(Oxiran-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


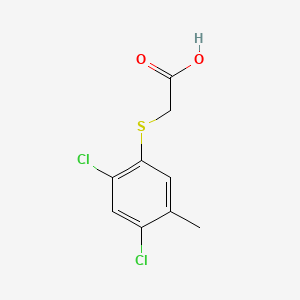
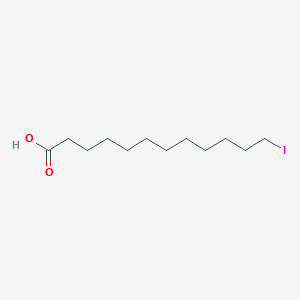
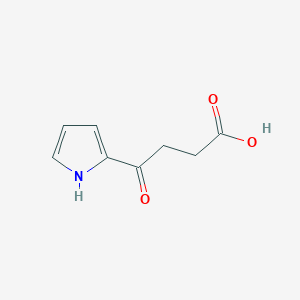
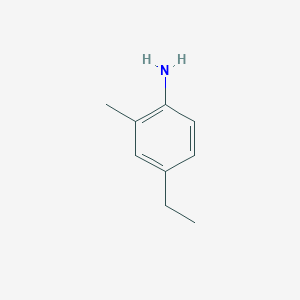
![8-Fluoro-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3056491.png)
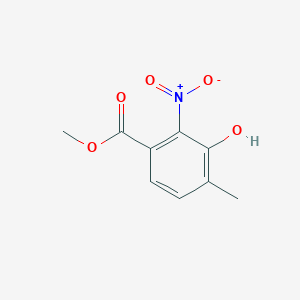
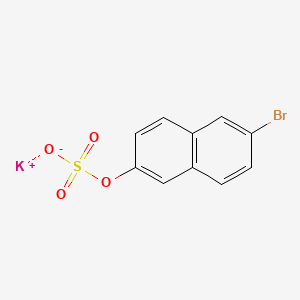
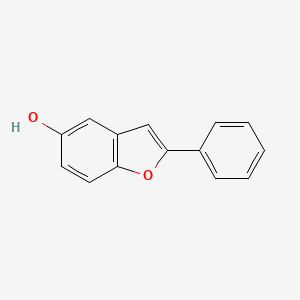
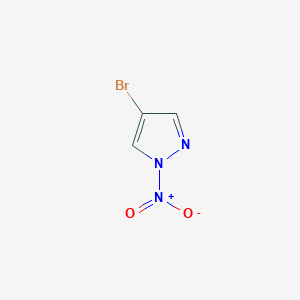
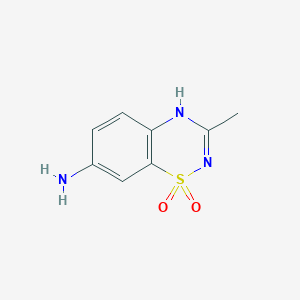
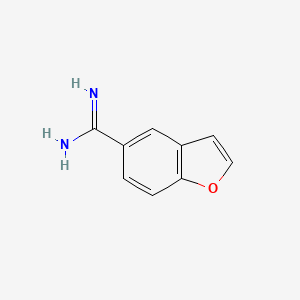

![6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3056502.png)
